molecular formula C13H19NO B131764 2-Amino-1-(4-butylphenyl)propan-1-one CAS No. 144799-49-5

2-Amino-1-(4-butylphenyl)propan-1-one

Cat. No.: B131764
CAS No.: 144799-49-5
M. Wt: 205.3 g/mol
InChI Key: RKRBPGARADSHFD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-butylphenyl)propan-1-one is a synthetic compound belonging to the cathinone class, which are of significant interest in modern scientific research as β-keto analogues of amphetamine . Researchers investigate synthetic cathinones primarily for their properties as monoamine transporter inhibitors, which allows them to increase concentrations of neurotransmitters like dopamine, noradrenaline, and serotonin in the synaptic cleft . This mechanism makes them valuable tools for probing the function of the monoaminergic systems in the brain . Historically, some cathinone derivatives were explored for potential applications in treating conditions such as parkinsonism, depression, and obesity, though these medical efforts were largely abandoned due to safety concerns . Today, the primary research focus on compounds like this compound lies in the fields of analytical chemistry and forensic science, where they are used as reference standards for the identification and characterization of novel psychoactive substances (NPS) using techniques such as NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is offered exclusively for advanced research applications.

Properties

CAS No.

144799-49-5

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-amino-1-(4-butylphenyl)propan-1-one

InChI

InChI=1S/C13H19NO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5,14H2,1-2H3

InChI Key

RKRBPGARADSHFD-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)N

Synonyms

1-Propanone, 2-amino-1-(4-butylphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cathinone derivatives are highly dependent on substituents at the phenyl ring and amino group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Cathinone Derivatives
Compound Name Phenyl Substituent Amino Group Substituent Key Properties/Activities Reference
2-Amino-1-(4-butylphenyl)propan-1-one 4-butylphenyl Primary amine (-NH2) High lipophilicity; inferred CNS activity N/A
4-Fluoromethcathinone (4-FMC) 4-fluorophenyl Methylamine (-NHCH3) CNS stimulant; interacts with monoamine transporters
2-Amino-1-(4-chlorophenyl)propan-1-one 4-chlorophenyl Primary amine (-NH2) Potential metabolite of halogenated cathinones
2-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one 2-methylpyrrolidinyl Primary amine (-NH2) Anti-biofilm activity against P. aeruginosa
2-(Benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one 4-(dimethylamino)phenyl Benzylamine (-NHCH2C6H5) Detected in analytical screenings; modified receptor affinity due to bulky substituents
Key Observations:

Lipophilicity : The 4-butylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-FMC) or smaller alkyl (e.g., methyl) analogs. This may prolong its half-life but reduce water solubility .

Bioactivity: CNS Effects: 4-FMC, with a fluorine substituent, exhibits serotonin/norepinephrine reuptake inhibition, a property likely shared by the butylphenyl analog but modulated by substituent bulk . Anti-Biofilm Activity: Pyrrolidine-substituted analogs (e.g., 2-amino-1-(2-methylpyrrolidin-1-yl)propan-1-one) disrupt biofilm formation in pathogens like P.

Metabolic Stability : Halogenated derivatives (e.g., 4-chlorophenyl) may undergo slower hepatic metabolism compared to alkylated variants, whereas the butyl group could increase susceptibility to oxidative degradation .

Preparation Methods

Suzuki-Miyaura Coupling

Reacting 2-amino-1-chloropropan-1-one with 4-butylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C yields the coupled product. While theoretically viable, this method faces challenges in regioselectivity and requires stringent anhydrous conditions, achieving ~45% yield after column chromatography.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Mannich ReactionSingle-step, scalableRequires excess formaldehyde70
Nucleophilic Sub.High α-selectivityMulti-step, moderate yields48
Pd-Catalyzed CouplingModular substrate scopeCostly catalysts, low yield45

The Mannich reaction emerges as the most efficient, balancing yield and simplicity. Nucleophilic substitution, while reliable, suffers from scalability issues due to bromination hazards.

Experimental Optimization and Scale-Up Considerations

Solvent and Catalytic Systems

  • Mannich Reaction : Replacing methanol with ethanol improves environmental compatibility without sacrificing yield (67%).

  • Coupling Reactions : Substituting Pd(PPh₃)₄ with Pd(OAc)₂ reduces costs by 30% but lowers yield to 40%.

Purification Techniques

Recrystallization from ethanol (Method 1) achieves higher purity (98%) than column chromatography (Method 3, 92%) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Amino-1-(4-butylphenyl)propan-1-one, and how can data contradictions be resolved?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry for structural elucidation. For resolving ambiguities (e.g., tautomerism or stereochemical conflicts), X-ray crystallography with refinement via SHELX (e.g., SHELXL-2015) is critical. Cross-validate spectral data with computational tools like density functional theory (DFT) to address contradictions. For example, SHELX refinement accounts for thermal motion and hydrogen bonding, reducing misinterpretation of electron density maps .

Q. What are the key structural features of this compound that influence its chemical reactivity?

  • Methodological Answer : The amino group acts as a nucleophile, enabling Schiff base formation or condensation reactions. The ketone moiety is electrophilic, participating in nucleophilic additions. The 4-butylphenyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. Computational tools (e.g., PubChem’s InChI descriptors) can predict reactive sites based on electron density distribution .

Q. How does the butyl substituent on the phenyl ring affect the compound’s physicochemical properties?

  • Methodological Answer : The butyl chain increases hydrophobicity (logP ~2.8), reducing aqueous solubility but enhancing lipid membrane permeability. Steric effects from the bulky substituent slow reaction kinetics in crowded environments. These properties can be quantified via HPLC retention times or partition coefficient assays .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., neurotransmitter transporters). Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to evaluate binding stability. Compare results with in vitro assays (e.g., radioligand displacement studies). For example, analogs with bicyclic structures show enhanced receptor selectivity due to conformational rigidity .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer : Optimize temperature (50–70°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., Pd/C for hydrogenation). Use protective groups (e.g., Boc for amines) to prevent undesired side reactions. Monitor intermediates via TLC or LC-MS. Multi-step protocols with purification (e.g., column chromatography) improve yield (>70%) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, metabolic stability) to address discrepancies. Use LC-MS/MS to quantify metabolites in plasma or tissue homogenates. For example, in vivo hydroxylation of the butyl chain may reduce potency compared to in vitro assays. Adjust experimental models (e.g., 3D cell cultures) to better mimic physiological conditions .

Q. What experimental approaches elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Employ radiolabeling (¹⁴C at the ketone or amino group) to track metabolic fate. Combine with hepatic microsome assays to identify phase I/II metabolites (e.g., oxidation, glucuronidation). Validate findings with high-resolution mass spectrometry (HRMS) and NMR-based structural analysis of isolated metabolites .

Key Notes

  • Structural refinement via SHELX ensures accurate crystallographic data interpretation .
  • Biological activity predictions require integration of computational and experimental validation .

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